4-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide

Description

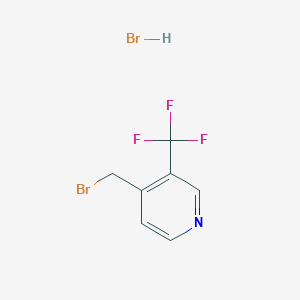

4-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide is a brominated pyridine derivative characterized by a bromomethyl (-CH2Br) group at the 4-position and a trifluoromethyl (-CF3) group at the 3-position of the pyridine ring. This compound serves as a versatile alkylating agent in organic synthesis, particularly in pharmaceutical and materials science applications.

Key features inferred from analogs:

- Reactivity: The bromomethyl group is highly reactive in nucleophilic substitution reactions, enabling cross-coupling or functionalization of target molecules.

- Electronic Effects: The electron-withdrawing trifluoromethyl group at the 3-position likely enhances the electrophilicity of the adjacent bromomethyl group, increasing its reactivity compared to non-fluorinated analogs.

- Physical Properties: Similar compounds exhibit melting points in the range of 189–192°C and purities of 95–97% , suggesting comparable stability and handling requirements.

Properties

IUPAC Name |

4-(bromomethyl)-3-(trifluoromethyl)pyridine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N.BrH/c8-3-5-1-2-12-4-6(5)7(9,10)11;/h1-2,4H,3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDKRYGDCZDHFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CBr)C(F)(F)F.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide typically involves the bromination of 3-(trifluoromethyl)pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as pyridinium hydrobromide perbromide . The reaction is usually performed in an inert atmosphere at room temperature to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions produce corresponding oxides and reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound has the molecular formula C7H6BrF3N and is characterized by the following features:

- Bromomethyl Group : This group enhances reactivity, facilitating nucleophilic substitution reactions.

- Trifluoromethyl Group : This group contributes to the compound's electronic properties, influencing its stability and reactivity.

The mechanism of action involves regioselective deprotonation at the C-3 position, which allows for further reactions such as trapping with carbon dioxide to yield nicotinic acids. This property is particularly relevant for synthesizing bioactive molecules .

Medicinal Chemistry

4-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide serves as a crucial intermediate in the synthesis of various therapeutic agents. Its derivatives have been explored as potential kinase inhibitors, specifically targeting LRRK2 (Leucine-rich repeat kinase 2), which has implications in treating Parkinson's disease and other neurodegenerative disorders .

Biological Probes

The compound is utilized in biochemical studies to explore molecular interactions. Its ability to form derivatives makes it a valuable tool for probing biological pathways and mechanisms. For instance, it has been employed in synthesizing bioactive molecules that exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Micrococcus luteus .

Agrochemicals

In agricultural chemistry, derivatives of this compound are being investigated for their potential as agrochemicals. The compound's biological activity suggests that it could be developed into effective pesticides or herbicides, contributing to crop protection strategies.

Case Studies and Research Findings

- Antibacterial Activity : Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against various pathogens. For example, studies have shown that pyridyl-hydroxylamines derived from related structures possess potent antibacterial properties against Staphylococcus aureus and Micrococcus luteus. This highlights the potential for developing new antibiotics based on the structure of this compound .

- Kinase Inhibition : A study focused on synthesizing pyrazolopyridines as LRRK2 inhibitors showed promising results in modulating pathways associated with cell proliferation and survival, indicating potential therapeutic applications in cancer treatment.

- Agrochemical Development : Investigations into the agrochemical applications of this compound have suggested that its derivatives may exhibit insecticidal properties, providing a basis for developing new agricultural products aimed at pest management .

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide involves its interaction with specific molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its effects .

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Position : The trifluoromethyl group at the 3-position in the target compound distinguishes it from analogs with substituents at the 2- or 6-positions (e.g., QD-7646 ). This positional difference may influence regioselectivity in reactions.

- Steric Considerations : Bulkier substituents (e.g., -CF3 vs. -Cl) may affect steric accessibility in catalytic systems or biological targets.

Physical and Handling Properties

- Purity and Stability : High purity (95–97%) is common among brominated pyridines , ensuring reliability in synthetic workflows.

- Salt Form : The hydrobromide salt (as in the target compound and QK-5623 ) may improve solubility in polar solvents compared to neutral analogs.

Research Findings and Case Studies

Anti-Leishmanial Activity

Brominated pyridines with electron-withdrawing groups (e.g., -CF3) have shown promise in targeting parasitic enzymes . The target compound’s trifluoromethyl group may improve bioavailability compared to chloro-substituted analogs.

Biological Activity

4-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide is a pyridine derivative characterized by the presence of both bromomethyl and trifluoromethyl substituents. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The unique combination of functional groups enhances its reactivity and biological efficacy, making it a subject of various research studies.

The molecular formula for this compound is C₆H₃BrF₃N, with a molecular weight of approximately 225.99 g/mol. The presence of the bromomethyl group allows for nucleophilic substitution reactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The compound is known to undergo regioselective deprotonation at C-3, followed by trapping with carbon dioxide, leading to the formation of nicotinic acid derivatives. This reaction pathway suggests potential applications in synthesizing bioactive molecules that may inhibit specific enzymes or receptors involved in disease processes.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Pyridine derivatives have been explored for their antimicrobial properties, indicating potential effectiveness against various pathogens.

- Anti-inflammatory Effects : Some studies suggest that similar compounds may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Kinase Inhibition : The compound has been implicated in the development of kinase inhibitors, specifically targeting LRRK2, which is relevant in cancer and neurodegenerative disease therapies.

Case Studies and Research Findings

- Synthesis and Evaluation : A study evaluated the synthesis of various pyridine derivatives, including this compound, focusing on their biological evaluation against HIV-1. The results highlighted promising anti-HIV activity correlated with structural modifications .

- Interaction Studies : Interaction studies have shown that this compound can react with biological molecules, providing insights into its potential therapeutic roles. The trifluoromethyl group significantly influences binding affinities compared to non-fluorinated analogs.

- Applications in Drug Development : Research has demonstrated the utility of this compound as an intermediate in synthesizing therapeutic agents, particularly those targeting cancer pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-trifluoromethyl-pyridine | Lacks bromomethyl group | Less reactive in nucleophilic substitution |

| 2-Bromo-4-methylpyridine | Contains methyl instead of trifluoromethyl | Different chemical properties |

| 4-(Bromomethyl)pyridine | Does not have trifluoromethyl group | Affects lipophilicity and biological activity |

The unique combination of bromine and trifluoromethyl substituents in this compound enhances its reactivity and potential applications compared to its analogs.

Q & A

Q. What are the recommended safety precautions when handling 4-(bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide in laboratory settings?

Due to insufficient toxicological data, strict safety measures are essential. Wear nitrile gloves, eye protection, and a lab coat. In case of eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. For skin contact, wash with soap and water for ≥15 minutes. Avoid inhalation and use a fume hood during handling .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Synthesis typically involves bromination of pyridine precursors. For example, analogous compounds like 3-(bromomethyl)-5-methylpyridine hydrobromide were synthesized via esterification of 5-methylnicotinic acid, followed by reduction and bromination (65.9% yield). Adapting this method may require optimizing brominating agents (e.g., PBr₃ or HBr/AcOH) and purification steps like recrystallization .

Advanced Research Questions

Q. How does the position of the trifluoromethyl and bromomethyl groups influence the reactivity of pyridine derivatives in nucleophilic substitution reactions?

Substituent positioning significantly impacts electronic and steric effects. For instance, in 4-(bromomethyl)-3-fluoropyridine hydrobromide, the electron-withdrawing trifluoromethyl group at C3 enhances the electrophilicity of the bromomethyl group at C4, facilitating nucleophilic substitution. In contrast, 2-(bromomethyl) analogs face steric hindrance, reducing reactivity (similarity index: 0.88 vs. 0.80 for 2-substituted derivatives) .

Q. What methodological approaches are recommended for analyzing reaction byproducts when using this compound in coupling reactions?

Use HPLC or LC-MS to monitor reaction progress and identify byproducts. For example, in Pd(OH)₂/C-catalyzed carboxylation (), acid-base washes and trituration in chloroform effectively isolated the target product. NMR (¹H/¹³C) and IR spectroscopy can confirm structural integrity, while column chromatography resolves impurities .

Q. How does the hydrobromide counterion affect the compound's stability and solubility in aqueous versus organic solvents?

The hydrobromide salt improves aqueous solubility, enabling reactions in biphasic systems. For instance, dissolving the compound in saturated NaHCO₃ liberates the free base for extraction into organic solvents (e.g., diethyl ether). This pH-dependent solubility is critical for optimizing reaction conditions in cross-coupling or alkylation protocols .

Q. What strategies can mitigate competing side reactions during alkylation using the bromomethyl group?

To suppress elimination or over-alkylation:

- Use low temperatures (0–5°C) and polar aprotic solvents (DMF, acetonitrile).

- Introduce catalytic KI to enhance bromide displacement (Finkelstein reaction).

- Monitor stoichiometry to avoid excess alkylating agents. highlights controlled bromination conditions (e.g., CH₂Cl₂ solvent, 25°C) for selective functionalization .

Q. How do structural analogs of this compound compare in biological activity, and what computational tools validate these differences?

Structurally similar compounds (e.g., 4-(bromoethyl)pyridine hydrobromide) exhibit varied biological profiles due to substituent effects. Molecular docking (AutoDock Vina) and DFT calculations (Gaussian) can predict binding affinities and electronic properties. For example, trifluoromethyl groups enhance metabolic stability, while bromomethyl positions influence target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.